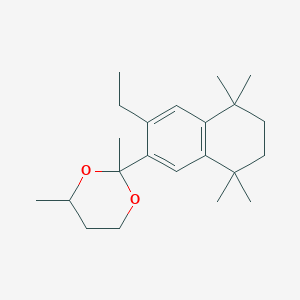
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes a naphthalene core with multiple alkyl substitutions and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane typically involves multi-step organic reactions. One common approach is the alkylation of a naphthalene derivative followed by cyclization to form the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone: Shares a similar naphthalene core but differs in functional groups.
Ethanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl): Another compound with a related structure but different reactivity.
Uniqueness
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C22H34O2/c1-8-16-13-18-19(21(5,6)11-10-20(18,3)4)14-17(16)22(7)23-12-9-15(2)24-22/h13-15H,8-12H2,1-7H3 |
InChI Key |
CTSMPXQDFPRJET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1C3(OCCC(O3)C)C)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12458527.png)
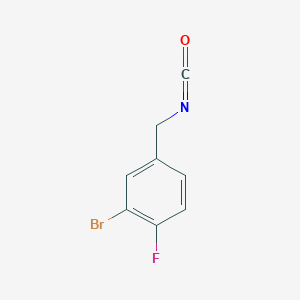
![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)

![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)
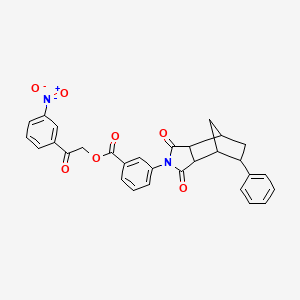
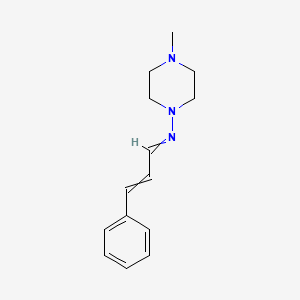
![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)
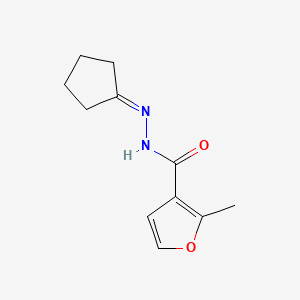

![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)

